REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[C:5]1[N:6]=[N:7][N:8]([CH2:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=1)C.Cl.CCOCC>C1COCC1.O>[CH3:14][Si:11]([CH2:10][N:8]1[CH:9]=[C:5]([CH:4]=[O:3])[N:6]=[N:7]1)([CH3:12])[CH3:13]
|
Name
|
4-(diethoxymethyl)-1-[(trimethylsilyl)methyl]-1H-1,2,3-triazole
|
Quantity
|
1.62 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=1N=NN(C1)C[Si](C)(C)C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.44 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)CN1N=NC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |